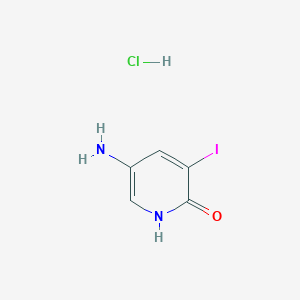

5-Amino-3-iodo-pyridin-2-ol hydrochloride

CAS No.:

Cat. No.: VC13581394

Molecular Formula: C5H6ClIN2O

Molecular Weight: 272.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6ClIN2O |

|---|---|

| Molecular Weight | 272.47 g/mol |

| IUPAC Name | 5-amino-3-iodo-1H-pyridin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H |

| Standard InChI Key | RLQPWQIUDDDMFJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC=C1N)I.Cl |

| Canonical SMILES | C1=C(C(=O)NC=C1N)I.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is a hydrochloride salt of 5-amino-3-iodo-pyridin-2-ol, featuring a pyridine core with three functional groups:

-

Amino (-NH₂) at position 5

-

Iodo (-I) at position 3

-

Hydroxyl (-OH) at position 2

Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆ClIN₂O | |

| Molecular Weight | 272.47 g/mol | |

| CAS Number | 1951439-52-3 | |

| IUPAC Name | 5-amino-3-iodopyridin-2-ol hydrochloride | |

| Exact Mass | 271.94 g/mol (neutral form) |

Spectral Data

-

¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–8.0 ppm) and NH₂/OH groups (broad signals at δ 4.5–5.5 ppm) .

-

IR: Stretching vibrations for N-H (3350 cm⁻¹), O-H (3200 cm⁻¹), and C-I (550 cm⁻¹) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via halogenation and protection/deprotection strategies:

Route 1: Direct Iodination

-

Starting Material: 5-Amino-pyridin-2-ol.

-

Iodination: Electrophilic substitution using iodine monochloride (ICl) in acetic acid .

-

Salt Formation: Treatment with HCl to yield the hydrochloride salt .

Route 2: Functional Group Interconversion

-

Halogen Exchange: 5-Amino-3-bromo-pyridin-2-ol undergoes iodide substitution via Ullmann-type coupling with CuI .

Optimization Challenges:

-

Competing side reactions (e.g., dehalogenation) require inert atmospheres .

-

Hydroxyl group protection (e.g., benzylation) improves regioselectivity .

Physicochemical Properties

Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Melting Point | Decomposes above 200°C | |

| Solubility | 15–20 mg/mL in water | |

| LogP (Partition Coefficient) | 2.34 (neutral form) |

Reactivity Profile

-

Nucleophilic Sites: Amino (-NH₂) and hydroxyl (-OH) groups participate in alkylation/acylation .

-

Electrophilic Substitution: Iodo substituent enables Suzuki-Miyaura cross-coupling.

Applications in Pharmaceutical Chemistry

Drug Intermediate

-

Antiviral Agents: Serves as a precursor for imidazo[1,2-a]pyridines with activity against herpes simplex virus .

-

Kinase Inhibitors: Functionalization at position 3 enhances selectivity for p38α MAP kinase .

Agrochemistry

| Risk Factor | Precautionary Measure | Source |

|---|---|---|

| Skin/Irritation | Use nitrile gloves; wash immediately | |

| Inhalation Risk | Operate in fume hood | |

| Environmental Toxicity | Avoid discharge into waterways |

Recent Advancements and Future Directions

Biocatalytic Hydroxylation

-

Microbial Systems: Burkholderia sp. MAK1 achieves regioselective hydroxylation of pyridines, offering a green synthesis alternative .

Targeted Drug Delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume